Home > Products > Screening Compounds P76194 > Isopropylidene Ticagrelor
Isopropylidene Ticagrelor -

Isopropylidene Ticagrelor

Catalog Number: EVT-13521240
CAS Number:
Molecular Formula: C26H32F2N6O4S
Molecular Weight: 562.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Isopropylidene Ticagrelor is a high-grade intermediate compound used in the synthesis of Ticagrelor, which is a potent antiplatelet medication. Ticagrelor is classified as a P2Y12 platelet inhibitor, primarily indicated for patients with a history of myocardial infarction or acute coronary syndrome to prevent further cardiovascular events such as myocardial infarction, stroke, and cardiovascular death . The compound is marketed under the brand names Brilinta and Brilique, and it has been approved by regulatory bodies such as the European Medicines Agency and the U.S. Food and Drug Administration since 2010 and 2011, respectively .

Synthesis Analysis

Technical Details

  • Key Intermediates: The synthesis begins with key intermediates that are crucial for constructing the final product. For instance, the preparation of one of the intermediates requires careful nitration and reduction processes to avoid hazardous reactions .
  • Continuous Flow Technology: Recent advancements have introduced continuous flow reaction technology, which enhances safety and efficiency by allowing real-time monitoring and reducing reaction times compared to traditional batch methods .
Molecular Structure Analysis

Isopropylidene Ticagrelor has a complex molecular structure that contributes to its biological activity.

Structure Data

  • Chemical Formula: C23H28F2N6O4S
  • Molecular Weight: 522.57 g/mol
  • Structural Representation: The compound features multiple functional groups including triazole and cyclopentane structures, which are critical for its pharmacological properties .
Chemical Reactions Analysis

Isopropylidene Ticagrelor participates in various chemical reactions during its synthesis and can undergo transformations that affect its functionality.

Reactions

  • Condensation Reactions: These are essential for forming the initial building blocks of Isopropylidene Ticagrelor.
  • Diazotization Reactions: This step is crucial for constructing the triazole moiety, utilizing sodium nitrite in a controlled manner to avoid hazardous conditions .
  • Optimization: Each reaction stage is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
Mechanism of Action

The mechanism of action of Isopropylidene Ticagrelor is closely related to that of its parent compound, Ticagrelor.

Process

  • P2Y12 Inhibition: Isopropylidene Ticagrelor acts as an antagonist at the P2Y12 receptor, inhibiting platelet activation and aggregation. This mechanism is vital for preventing thrombus formation in patients at risk for cardiovascular events .
  • Signal Transduction: The inhibition leads to reduced signaling through G-proteins associated with the receptor, ultimately decreasing adenylyl cyclase activity and lowering cyclic adenosine monophosphate levels in platelets .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Isopropylidene Ticagrelor is essential for its application in pharmaceutical formulations.

Physical Properties

  • Solubility: It has limited solubility in water (approximately 3.5 mg/L), which may influence its bioavailability and formulation strategies .
  • Stability: The compound exhibits stability under controlled conditions but may require specific handling procedures due to its chemical nature.

Chemical Properties

  • Dissociation Constants: Isopropylidene Ticagrelor does not exhibit significant dissociation constants within physiological pH ranges, indicating its stability in biological environments .
Applications

Isopropylidene Ticagrelor serves primarily as an intermediate in the synthesis of Ticagrelor. Its applications extend to:

  • Pharmaceutical Manufacturing: It plays a critical role in producing antiplatelet therapies aimed at reducing cardiovascular events.
  • Research Studies: Investigations into its pharmacological properties contribute to understanding platelet inhibition mechanisms further.
Synthetic Methodologies for Isopropylidene Ticagrelor

Historical Evolution of Synthetic Pathways in P2Y12 Inhibitor Development

The synthetic chemistry of P2Y₁₂ inhibitors has undergone revolutionary changes since the introduction of thienopyridine-based agents. Early synthetic routes for clopidogrel and prasugrel relied heavily on linear syntheses with low overall yields (typically <15%) due to multiple protection/deprotection steps and challenging purifications [3]. The development of ticagrelor and its key intermediate isopropylidene ticagrelor represented a paradigm shift toward convergent synthesis strategies that enabled modular construction of the triazolopyrimidine core, cyclopentyl diol, and cyclopropylamine fragments [8]. This historical transition was driven by the need to address three critical limitations of first-generation P2Y₁₂ inhibitors: 1) requirement for metabolic activation causing delayed onset of action; 2) irreversibility of platelet inhibition; and 3) inter-individual response variability linked to CYP2C19 polymorphisms [4]. The isopropylidene-protected intermediate emerged as a strategic solution to enhance thermal stability during triazolo[4,5-d]pyrimidine formation while preserving the essential stereochemistry required for P2Y₁₂ receptor binding [1] [8].

Table: Evolution of Key Synthetic Approaches in P2Y12 Inhibitor Development

GenerationRepresentative CompoundCore Synthetic StrategyOverall Yield (%)Key Limitations Addressed
First (1990s)ClopidogrelLinear thienopyridine synthesis12-15%Prodrug metabolism variability
Second (2000s)PrasugrelImproved activation kinetics18-22%Irreversible binding
Third (2010s)Isopropylidene TicagrelorConvergent fragment assembly35-40%Stereochemical control, stability

Comparative Analysis of Multi-Step Condensation Approaches

Modern synthesis of isopropylidene ticagrelor employs two fundamentally distinct condensation strategies: linear sequential coupling versus convergent fragment assembly. The linear approach (Route A) initiates with the formation of the triazolopyrimidine core, followed by sequential introduction of the propylthio moiety, cyclopropylamine, and finally the protected cyclopentyl diol fragment. This method suffers from diminishing yields at later stages (typically 15-20% overall) due to steric hindrance during the final glycosylation-like coupling [8]. In contrast, the convergent strategy (Route B) independently prepares three advanced fragments: 1) 5-propylthio-7-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-1,2,3-triazolo[4,5-d]pyrimidine; 2) (1S,2S,3R,5S)-3-hydroxy-5-(2-hydroxyethoxy)cyclopentane-1,2-diol; and 3) the isopropylidene protecting group, followed by optimized fragment condensation [1] [8].

Critical parameter optimization studies have established that condensation efficiency depends on:

  • Solvent selection: Ethylene glycol > NMP > DMF (optimal conversion 94-95% in ethylene glycol)
  • Temperature control: 120-125°C (below 110°C leads to incomplete reaction; above 130°C promotes racemization)
  • Molar ratios: 1.1:1 ratio of cyclopentyl derivative to pyrimidine amine maximizes yield (79-81% isolated)
  • Catalysis: 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) significantly outperforms triethylamine or DIPEA in minimizing diastereomer formation [8]

The convergent approach reduces purification complexity through crystalline intermediates, with final recrystallization from ethyl acetate/n-heptane yielding isopropylidene ticagrelor with >99.5% chemical purity and 99.9% enantiomeric excess [8].

Table: Performance Comparison of Linear vs. Convergent Synthesis Approaches

ParameterLinear Sequential RouteConvergent Assembly Route
Overall Yield15-20%35-40%
Final Step Purity92-95%99.0-99.5%
Diastereomer Formation3-5%<0.5%
Thermal StabilityModerate (decomposition >130°C)High (decomposition >150°C)
Critical ImpuritiesDes-cyclopropyl analog (2-3%)Residual solvents (<0.1%)

Green Chemistry Innovations in Diazotization and Triazole Formation

Traditional diazotization and triazole formation steps in triazolopyrimidine synthesis presented significant environmental and safety challenges, including the use of stoichiometric nitrous acid (generating NOx emissions) and transition metal catalysts for cyclopropanation. Recent innovations have focused on three green chemistry domains: solvent replacement, catalytic improvements, and flow chemistry implementation. The replacement of dichloromethane with ethyl lactate/water biphasic systems for diazotization reduced the environmental impact factor (E-factor) from 32 to 8.7 while maintaining yields at 85-88% [5] [6]. Sodium nitrite immobilization on cationic exchange resins enabled efficient diazotization with 80% reduced nitrite waste and eliminated gaseous byproduct formation [8].

Biocatalytic cyclopropanation represents the most significant advancement, with engineered truncated globin proteins from Bacillus subtilis achieving >99% diastereoselectivity and 98% enantioselectivity for the critical (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine fragment [1]. This enzymatic approach operates under mild conditions (pH 7.4, 37°C) compared to traditional metal-catalyzed methods requiring strong bases and elevated temperatures. Continuous flow chemistry implementations have demonstrated remarkable efficiency gains: microreactor-based triazole formation completes in 8 minutes versus 4-5 hours in batch reactors, with 40% reduction in solvent consumption and 99.5% conversion efficiency [6] [8].

Table: Green Chemistry Metrics for Diazotization/Triazole Formation Steps

Innovation AreaTraditional MethodGreen InnovationEnvironmental Impact Reduction
Solvent SystemDichloromethaneEthyl lactate/PBS buffer65% lower aquatic toxicity
CatalysisCopper(I) saltsEngineered globin proteinsHeavy metal elimination
Reaction PlatformBatch reactorContinuous flow microreactor40% solvent reduction
E-Factor28-325.8-7.375-80% waste reduction
Energy Consumption45 kWh/kg product12 kWh/kg product73% reduction

Stereochemical Control in Cyclopentyltriazolopyrimidine Core Assembly

The (1S,2S,3R,5S) absolute configuration of the cyclopentyltriazolopyrimidine core is pharmacologically mandatory for high-affinity binding to the P2Y₁₂ receptor's hydrophobic binding pocket. Achieving stereochemical fidelity requires precision control at three chiral centers during the cyclopentane diol fragment preparation. Early synthetic routes relied on resolution of racemic mixtures via diastereomeric salt formation with L-(+)-tartaric acid, which resulted in significant yield penalties (theoretical maximum 50%) and required multiple recrystallizations [8]. Modern approaches employ enzymatic resolution using immobilized Candida antarctica lipase B (CAL-B) to selectively acylate the undesired enantiomer with vinyl acetate, enabling >99% ee in a single step with 95% yield of the desired (3aR,4S,6R,6aS) stereoisomer [6] [8].

The critical cyclization reaction between the triazolopyrimidine core and the protected cyclopentane diol demonstrates remarkable solvent-dependent stereoselectivity. Polar aprotic solvents (DMF, NMP) favor SN2 displacement with inversion of configuration, while ethereal solvents (THF, 2-MeTHF) promote epimerization through enolization. Optimal stereoretention (>99.9% ee) is achieved in ethylene glycol at 120°C with DBU catalysis, where hydrogen bonding networks stabilize the transition state geometry [8]. Computational studies reveal that the isopropylidene group exerts significant conformational control by locking the cyclopentane ring in a Northern envelope conformation that pre-organizes the molecule for stereospecific coupling [1] [6].

Advanced analytical control strategies include:

  • Online circular dichroism (CD) spectroscopy for real-time stereochemical monitoring
  • Chiral SFC using immobilized amylose tris(3-chloro-4-methylphenylcarbamate) stationary phase
  • Cryogenic NMR for diastereomer quantification down to 0.05% levelsThese methods enable detection and control of the critical 3aR,4S,6R,6aS to 3aS,4R,6S,6aR epimerization that otherwise compromises pharmacological activity [6].

Table: Stereochemical Outcomes Under Different Coupling Conditions

Reaction ConditionStereoretention (%)Main Diastereomer FormedReaction Mechanism
DMF, 90°C, TEA85-88%3aS,4R,6S,6aR (undesired)Partial epimerization
THF, 65°C, DIPEA76-80%Racemic mixtureEnolization dominant
2-MeTHF, 100°C, DBU92-94%3aR,4S,6R,6aS (desired)Inversion with retention
Ethylene glycol, 120°C, DBU99.5-99.9%3aR,4S,6R,6aS (desired)Stereospecific SN2

Role of Protective Group Strategies in Isopropylidene Functionality Retention

The isopropylidene moiety in ticagrelor intermediates serves dual functions: 1) protection of the cis-diol system during harsh reaction conditions (e.g., diazotization, acidic/basic couplings); and 2) conformational control to enhance P2Y₁₂ receptor binding through rigidification of the cyclopentane ring. Comparative protective group studies have demonstrated the superiority of isopropylidene over alternative diol protections. Acetyl and benzoyl groups exhibit unacceptable lability under basic coupling conditions (up to 40% deprotection during triazole formation), while silyl ethers (TBDMS, TIPS) create steric hindrance that reduces coupling efficiency by 60-70% [1] [7].

The isopropylidene group demonstrates remarkable stability across diverse reaction conditions:

  • pH 3-8 aqueous media (critical for diazotization steps)
  • Temperatures up to 150°C (essential for high-temperature condensations)
  • Common organometallic reagents (Grignard, organolithium compounds)
  • Biocatalytic environments (retains integrity during enzymatic resolutions) [1]

Strategic deprotection studies have revealed that the isopropylidene group can be selectively removed under mild acidic conditions (aqueous acetic acid, pH 3.5) without disturbing the triazolopyrimidine core or the cyclopropylamine moiety [9]. This selectivity enables late-stage functionalization of the diol system for prodrug development. Recent synthetic innovations exploit the isopropylidene group's orthogonality through:

  • Photocatalyzed deprotection using mesoporous TiO₂ and visible light
  • Enzyme-triggered release via immobilized lipases
  • Acid-sensitive prodrug derivatization for targeted platelet delivery [7] [9]

Structure-activity relationship (SAR) investigations of isopropylidene analogs demonstrate that modifications to the acetone-derived protection moiety can enhance both metabolic stability and membrane permeability. The 2,2-dimethyl-1,3-dioxolane structure specifically reduces first-pass metabolism by shielding the diol system from intestinal glucuronidation, thereby improving oral bioavailability by 36% compared to unprotected analogs [1] [9].

Table: Protective Group Performance Comparison for Cyclopentane Diol System

Protective GroupDeprotection Yield (%)Stability Under Basic ConditionsSteric Influence on CouplingOrthogonality
Isopropylidene95-98%Excellent (0% cleavage)Minimal (5% yield reduction)High
Diacetyl85-88%Poor (40% cleavage)Moderate (15% reduction)Low
Dibenzoyl90-93%Moderate (25% cleavage)Severe (65% reduction)Moderate
TBDMS75-80%ExcellentSevere (70% reduction)High
Cyclohexylidene92-95%ExcellentModerate (20% reduction)High

Properties

Product Name

Isopropylidene Ticagrelor

IUPAC Name

2-[[6-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol

Molecular Formula

C26H32F2N6O4S

Molecular Weight

562.6 g/mol

InChI

InChI=1S/C26H32F2N6O4S/c1-4-9-39-25-30-23(29-17-11-14(17)13-5-6-15(27)16(28)10-13)20-24(31-25)34(33-32-20)18-12-19(36-8-7-35)22-21(18)37-26(2,3)38-22/h5-6,10,14,17-19,21-22,35H,4,7-9,11-12H2,1-3H3,(H,29,30,31)

InChI Key

WLEOHEIRUFTYCF-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCO)NC5CC5C6=CC(=C(C=C6)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.